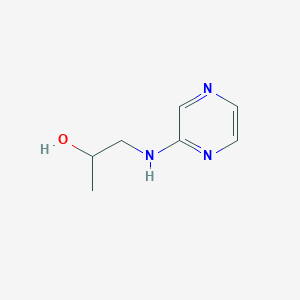
1-(2-Pyrazinylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazines are a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically, and are used as flavoring additives .
Synthesis Analysis
The chemical synthesis of pyrazines has been studied in great detail . Several routes for the chemical synthesis of various substituted pyrazines have been designed .Molecular Structure Analysis
Pyrazines are monocyclic aromatic rings with two nitrogen atoms in para position . Many substituted pyrazines occur naturally .Chemical Reactions Analysis
The major formation of pyrazines occurs during the heating of food . In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .Applications De Recherche Scientifique
Microsomal Monooxygenase Inhibition
1-(2-Pyrazinylamino)-2-propanol has been studied for its role in inhibiting microsomal monooxygenase activity. Research has shown that this compound, when administered to rats and mice, can inhibit the induction of cytochrome P-450, benzo(a)pyrene hydroxylase, and 7-ethoxycoumarin O-deethylase. This inhibition is dose-dependent and supports the hypothesis that the induction of ornithine decarboxylase is a necessary step in the induction of microsomal monooxygenases (Raunio & Pelkonen, 1979).
Magnetic Properties of Compounds
The compound's relevance extends to the study of magnetic properties in chemical structures. It has been used in synthesizing μ-alkoxo-μ-pyrazolato heterobridged compounds, which demonstrate antiferromagnetic coupling between metal centers. This has implications for understanding magnetic behaviors based on factors such as complementarity and countercomplementarity of magnetic orbitals (Huang et al., 2004).
Solvent and Disinfectant Applications
In the pharmaceutical industry, 1-Propanol, a primary alcohol, is used as a solvent, especially for resins and cellulose esters. It also finds application as a disinfecting agent. Studies have examined the transdermal resorption of ethanol- and 2-propanol-containing disinfectants, which are widely used in medical practice, especially in surgical environments. The investigations show no clinically relevant enhancement of dermal absorption of these alcohols, affirming the safety of such disinfectants in medical environments (Kirschner et al., 2007).
Engine Performance
Research has also delved into the effect of 1-Propanol/Gasoline fuel mixtures on engine performance values. The study provides insights into the performance changes of engines when using these fuel blends, which is crucial for developing more efficient and environmentally friendly fuels (Gökmen & Aydoğan, 2022).
Polymer Studies
The compound is significant in the study of polymers as well. For instance, the cononsolvency effect of poly-(N-isopropylacrylamide) (PNIPAM) oligomers in aqueous 1-propanol mixtures has been studied using molecular dynamics simulations. This research is pivotal in understanding the behavior of polymers in different solvent environments, which is crucial for various applications in materials science (Pérez-Ramírez et al., 2019).
Catalytic and Electrochemical Applications
In the realm of catalysis and electrochemical applications, studies have focused on the electro-oxidation of methanol, 1-propanol, and 2-propanol on Pt and Pd in alkaline medium. This research is vital for advancing our understanding of catalytic processes and improving the efficiency of fuel cells (Liu et al., 2008).
Mécanisme D'action
Orientations Futures
The degradation of pyrazines is not well understood and is a topic of ongoing research . Bacteria have been isolated which are able to use various substituted pyrazines as a sole carbon and energy source . The mechanism of ring cleavage and the further degradation pathways are still unknown and await further investigation .
Propriétés
IUPAC Name |
1-(pyrazin-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(11)4-10-7-5-8-2-3-9-7/h2-3,5-6,11H,4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIKOHNWTJXHCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=CN=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrazinylamino)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

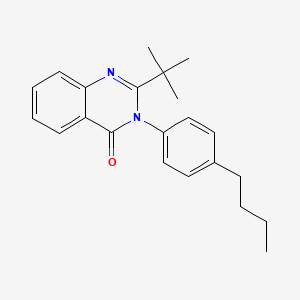

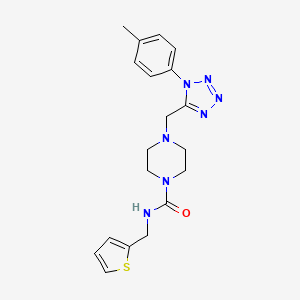

![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)
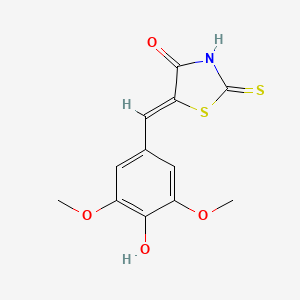

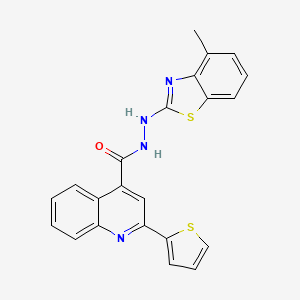
![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)

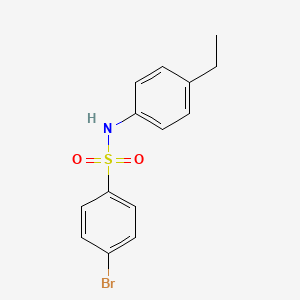
![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)